molecular formula C16H20N2O2 B5778358 N-tert-butyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

N-tert-butyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B5778358
M. Wt: 272.34 g/mol
InChI Key: YNVXKEHNCDHRSF-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-(3-formyl-1H-indol-1-yl)acetamide: Lacks the methyl group at the 2-position.

    N-tert-butyl-2-(3-formyl-2-methyl-1H-indol-1-yl)propionamide: Contains a propionamide group instead of an acetamide group.

    N-tert-butyl-2-(3-formyl-2-methyl-1H-indol-1-yl)butyramide: Contains a butyramide group instead of an acetamide group.

Uniqueness

N-tert-butyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the formyl group allows for further chemical modifications .

Properties

IUPAC Name

N-tert-butyl-2-(3-formyl-2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-13(10-19)12-7-5-6-8-14(12)18(11)9-15(20)17-16(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVXKEHNCDHRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC(C)(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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